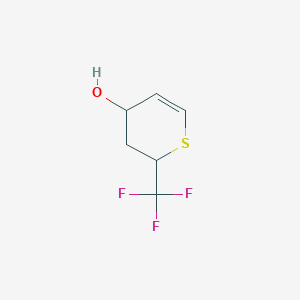
2-(三氟甲基)-3,4-二氢-2H-噻喃-4-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol is an organofluorine compound characterized by the presence of a trifluoromethyl group (-CF3) attached to a thiopyran ring
科学研究应用
2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where the trifluoromethyl group can mimic other functional groups to enhance biological activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with unique properties, such as increased chemical resistance and stability.
作用机制
Target of Action
The specific targets of a compound depend on its structure and functional groups. Compounds with a trifluoromethyl group are often used in pharmaceuticals, agrochemicals, and materials due to their unique physicochemical properties .
Mode of Action
The trifluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . The specific mode of action would depend on the other functional groups present in the compound and their interactions with biological targets.
Biochemical Pathways
The biochemical pathways affected by a compound depend on its specific targets within the body. For example, some compounds with a trifluoromethyl group have been found to inhibit myocardin-related transcription factor A (MRTF-A), which is a critical factor for epithelial–mesenchymal transition (EMT) .
Pharmacokinetics
The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted by the body (ADME). The trifluoromethyl group can influence these properties. For example, one study found that modifying a compound with a trifluoromethyl group resulted in faster kinetics for the compound’s uptake .
Result of Action
The molecular and cellular effects of a compound depend on its specific mode of action. For example, inhibition of MRTF-A by a trifluoromethyl compound can suppress several pathological processes including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol typically involves the introduction of the trifluoromethyl group into the thiopyran ring. One common method is the reaction of thiopyran derivatives with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out under reflux conditions in an appropriate solvent such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Substituted thiopyran derivatives
相似化合物的比较
Similar Compounds
Trifluoromethylthiopyran: Similar structure but lacks the hydroxyl group.
Trifluoromethylpyridine: Contains a pyridine ring instead of a thiopyran ring.
Trifluoromethylbenzene: Contains a benzene ring instead of a thiopyran ring.
Uniqueness
2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol is unique due to the combination of the trifluoromethyl group and the thiopyran ring, which imparts distinct chemical and biological properties
属性
IUPAC Name |
2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3OS/c7-6(8,9)5-3-4(10)1-2-11-5/h1-2,4-5,10H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAZVUGCXOOGQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CSC1C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














